molecular formula C6H16Cl2N2O2 B1499805 DL-Lysine-epsilon-15N dihydrochloride CAS No. 204451-46-7

DL-Lysine-epsilon-15N dihydrochloride

Cat. No.: B1499805
CAS No.: 204451-46-7
M. Wt: 220.1 g/mol
InChI Key: JBBURJFZIMRPCZ-ADOWEKEWSA-N
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Description

DL-Lysine-epsilon-15N dihydrochloride is a stable isotope-labeled form of lysine, an essential amino acid. The compound is enriched with the nitrogen-15 isotope, making it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Lysine-epsilon-15N dihydrochloride can be synthesized through several methods, including chemical synthesis and enzymatic methods. The chemical synthesis typically involves the use of lysine as a starting material, which undergoes isotopic labeling to incorporate the nitrogen-15 isotope. The reaction conditions often require specific catalysts and controlled environments to ensure the incorporation of the isotope without altering the lysine structure.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often using advanced techniques such as continuous flow chemistry and automated systems to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions: DL-Lysine-epsilon-15N dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to further modify the compound or to study its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to ensure the desired outcome, with specific temperatures, pressures, and reaction times.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound, as well as various derivatives that can be used in further research or applications.

Scientific Research Applications

DL-Lysine-epsilon-15N dihydrochloride is widely used in scientific research due to its isotopic labeling. It is particularly valuable in NMR spectroscopy , where the nitrogen-15 isotope provides detailed information about molecular structures and dynamics. Additionally, it is used in metabolic studies to trace the pathways of lysine metabolism in biological systems. In medical research , it aids in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism by which DL-Lysine-epsilon-15N dihydrochloride exerts its effects is primarily through its role as a labeled lysine molecule. The nitrogen-15 isotope acts as a tracer, allowing researchers to track the compound's interactions and transformations within biological systems. The molecular targets and pathways involved include lysine metabolism pathways, protein synthesis, and various enzymatic reactions.

Comparison with Similar Compounds

  • DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride

  • DL-Lysine-2-15N dihydrochloride

  • DL-Lysine-1-13C, epsilon-15N dihydrochloride

Properties

IUPAC Name

2-amino-6-(15N)azanylhexanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i7+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBURJFZIMRPCZ-ADOWEKEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[15NH2])CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669536
Record name (N~6~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204451-46-7
Record name (N~6~-~15~N)Lysine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Lysine-epsilon-15N dihydrochloride
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DL-Lysine-epsilon-15N dihydrochloride
Reactant of Route 3
DL-Lysine-epsilon-15N dihydrochloride
Reactant of Route 4
DL-Lysine-epsilon-15N dihydrochloride
Reactant of Route 5
DL-Lysine-epsilon-15N dihydrochloride
Reactant of Route 6
DL-Lysine-epsilon-15N dihydrochloride

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